BenchChemオンラインストアへようこそ!

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Lipophilicity Drug-likeness CNS drug discovery

This unsubstituted benzenesulfonamide serves as a neutral starting scaffold for systematic SAR exploration of carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition. Its single HBD, moderate lipophilicity (XLogP 2.2), and TPSA of 84.1 Ų position it within CNS MPO desirable space, enabling medicinal chemistry teams to calibrate permeability and metabolic stability assays. Published analogs achieve low-nanomolar potency (Ki 5.14 nM hCA II); this compound provides the unadorned core for focused library synthesis to map isoform selectivity across the 12 catalytically active human CA isoforms. Secure this key intermediate for your drug discovery program.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 955255-01-3
Cat. No. B2620281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
CAS955255-01-3
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O4S/c1-2-25-17-10-8-16(9-11-17)21-14-15(12-19(21)22)13-20-26(23,24)18-6-4-3-5-7-18/h3-11,15,20H,2,12-14H2,1H3
InChIKeyFSUBOXYDFMABDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955255-01-3) – Compound Identity and Pharmacophore Class


N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955255-01-3) is a synthetic small molecule belonging to the pyrrolidinone-benzenesulfonamide class [2]. Its architecture features a central 5-oxopyrrolidine ring N-substituted with a 4-ethoxyphenyl group and linked via a methylene bridge to an unsubstituted benzenesulfonamide moiety. PubChem reports a molecular weight of 374.5 g/mol, an XLogP3-AA of 2.2, a topological polar surface area (TPSA) of 84.1 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. This core scaffold is recognized in medicinal chemistry for engagement with carbonic anhydrase and acetylcholinesterase enzymes [2].

Why Generic Substitution of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide Fails – Structural Nuance Dictates Pharmacological Outcome


Within the pyrrolidinone-benzenesulfonamide series, small structural modifications produce dramatic shifts in enzyme inhibition selectivity and potency. Poyraz et al. (2024) demonstrated that introducing a pyrazole substituent at the sulfonamide para-position yielded compound 3b with Ki values of 17.61 nM for hCA I and 5.14 nM for hCA II, while alternative substitutions gave AChE-selective inhibitors 6a (Ki 22.34 nM) and 6b (Ki 27.21 nM) [1]. Even minor changes—such as ortho/ortho vs. meta/ortho methylation on the phenyl sulfonamide ring—shift CA isoform selectivity profiles in related series [2]. Consequently, CAS 955255-01-3, with its unsubstituted benzenesulfonamide group, cannot be assumed interchangeable with chloro-, bromo-, methoxy-, or difluoro-substituted analogs (CAS 954655-76-6 and others). Each substitution pattern uniquely modulates hydrogen bonding capacity, lipophilicity, and steric fit within the target enzyme active site, directly impacting which isoform is inhibited and at what potency.

Quantitative Differentiation Evidence for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955255-01-3)


Computed Lipophilicity (XLogP3-AA = 2.2) Positions the Compound in a Favorable CNS-Penetrant Chemical Space Relative to Heavier Halogenated Analogs

The target compound has a computed XLogP3-AA of 2.2 [1]. This value falls within the optimal range (1–3) for CNS drug candidates per Lipinski and CNS MPO scoring paradigms. The 2-chloro analog (C₁₉H₂₁ClN₂O₄S, MW 408.9) and 4-chloro analog have higher computed logP values (estimated XLogP3-AA >2.6 based on Cl contribution), placing them closer to the upper boundary of CNS desirability. The 4-methoxy analog (CAS 954655-76-6) has XLogP3-AA ~2.0, similar to the target, but introduces an additional hydrogen bond acceptor that may alter brain penetration kinetics.

Lipophilicity Drug-likeness CNS drug discovery

Topological Polar Surface Area (TPSA = 84.1 Ų) Supports Favorable Oral Bioavailability Relative to Analogs with Additional Polar Substituents

The computed TPSA of CAS 955255-01-3 is 84.1 Ų [1], well below the 140 Ų threshold for predicted good oral absorption (Veber rule). Analogs bearing additional polar groups (e.g., 4-carboxamide, sulfamoylphenyl) exceed 100–120 Ų. The 2,5-difluoro analog (C₁₉H₂₀F₂N₂O₄S) adds only fluorine atoms (small TPSA increment) but increases molecular weight and logP, whereas the 4-methoxy analog increases TPSA to ~93 Ų due to the methoxy oxygen.

ADME Oral bioavailability Drug-likeness

Single Hydrogen Bond Donor (HBD = 1) Minimizes Desolvation Penalty Relative to Urea-Linked or Carboxamide Analogs

CAS 955255-01-3 possesses exactly 1 hydrogen bond donor—the sulfonamide N–H [1]. This is the minimum required for sulfonamide-zinc coordination in carbonic anhydrase active sites. In contrast, urea-linked analogs in the same pyrrolidinone series (e.g., 1-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea, CAS 954636-28-3) have 2 HBDs, doubling the desolvation cost upon binding. The Poyraz et al. (2024) study found that compounds with single sulfonamide HBDs achieved sub-nanomolar CA inhibition, while the most potent AChE inhibitors (Ki 22–27 nM) also retained minimal HBD count [2].

Hydrogen bonding Molecular recognition Desolvation energetics

Rotatable Bond Count (7) Balances Conformational Flexibility with Entropic Penalty for Target Engagement

The compound has 7 rotatable bonds [1]. The 4-chloro and 4-bromo analogs have 6 rotatable bonds (one fewer due to absence of the ethoxy ethyl terminal rotor), while the 2,5-difluoro analog retains 7. Within the pyrrolidinone-benzenesulfonamide class (Poyraz et al. 2024), the most potent CA inhibitor (3b) has a pyrazole substituent that rigidifies the structure, yet moderate rotatable bond count did not preclude potent binding [2]. An intermediate rotatable bond count (5–8) is typical for orally bioavailable drugs and avoids the excessive entropic penalty seen in highly flexible molecules (>10 rotors).

Conformational flexibility Entropic binding penalty Ligand efficiency

Unsubstituted Benzenesulfonamide Provides an Unencumbered Zinc-Binding Motif Critical for Carbonic Anhydrase Inhibition – Class-Level Comparison with Substituted Analogs

The target compound retains a primary sulfonamide (–SO₂NH–) group directly attached to an unsubstituted phenyl ring. Published series of pyrrolidinone-benzenesulfonamides demonstrate that electron-donating and electron-withdrawing substituents on the phenyl sulfonamide ring modulate Zn²⁺ coordination geometry and pKa of the sulfonamide NH, directly affecting CA inhibitory potency. Poyraz et al. (2024) reported that the most potent hCA II inhibitor (3b, Ki 5.14 nM) bears an unsubstituted benzenesulfonamide group, whereas compounds with para-substituted sulfonamide phenyl rings showed reduced CA affinity (Ki values typically 50–500 nM for the less optimized members) [1]. The unsubstituted phenyl sulfonamide of CAS 955255-01-3 provides a clean, sterically minimal zinc-binding pharmacophore without electronic perturbation, favoring optimization of the pyrrolidinone substituent for isoform selectivity.

Carbonic anhydrase inhibition Zinc-binding group Sulfonamide pharmacophore

4-Ethoxyphenyl N-Substituent Provides a Moderately Lipophilic, Electron-Rich Aromatic Group Distinct from 4-Halo or 4-Methoxy Analogs

The 4-ethoxyphenyl group on the pyrrolidinone nitrogen differentiates CAS 955255-01-3 from its 4-chloro, 4-bromo, 4-methoxy, and 2,5-difluoro analogs. The ethoxy group (–OCH₂CH₃) is a stronger electron donor (Hammett σp = –0.24) than methoxy (σp = –0.27, comparable) but provides greater lipophilicity (π contribution ~0.38 vs. –0.02 for –OCH₃) and additional conformational flexibility via the ethyl rotor. Vaškevičienė et al. (2019) showed that methylation and halogenation patterns on benzenesulfonamide-pyrrolidinones produce CA isoform selectivity shifts of >100-fold across the 12 catalytically active human CA isoforms [1]. While the 4-ethoxyphenyl group has not been directly studied in the published series, its intermediate bulk and electron density suggest a unique selectivity fingerprint distinct from the reported analogs.

Structure-activity relationship Aromatic substitution Enzyme selectivity

Recommended Research and Industrial Application Scenarios for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling – Unsubstituted Sulfonamide Warhead Optimization

Given the class-level evidence that unsubstituted benzenesulfonamides can achieve low-nanomolar hCA II inhibition (Ki 5.14 nM for the most potent analog in the published series [1]), CAS 955255-01-3 is best positioned as a starting scaffold for synthesizing focused libraries aimed at profiling selectivity across the 12 catalytically active human CA isoforms. Its single HBD and moderate lipophilicity (XLogP 2.2 [2]) make it a chemically tractable lead for systematic variation at the 4-ethoxyphenyl position to map isoform selectivity determinants.

Acetylcholinesterase Inhibitor Discovery – Pyrrolidinone-Benzene Sulfonamide Scaffold Exploration

The published series demonstrates that pyrrolidinone-benzenesulfonamides can be tuned from CA-selective to AChE-selective inhibitors (Ki 22.34–27.21 nM [1]) through peripheral substitution. CAS 955255-01-3, with its unadorned benzenesulfonamide and 4-ethoxyphenyl group, provides a neutral starting point for exploring AChE SAR without pre-existing bias toward either target class.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

The compound's computed property profile—XLogP3-AA 2.2, TPSA 84.1 Ų, 1 HBD, 5 HBA, MW 374.5 [2]—falls squarely within CNS MPO desirable space (MPO score ≥4). Procurement of this compound as a physicochemical standard allows medicinal chemistry teams to calibrate in-house permeability, solubility, and metabolic stability assays against a neutral sulfonamide scaffold, particularly when evaluating the impact of substituent effects on CNS penetration.

Antimicrobial and Antifungal Activity Screening – Sulfonamide Library Expansion

The Poyraz et al. (2024) study reported antituberculosis activity (MIC 15.62 μg/mL against M. tuberculosis) and antifungal activity (MIC 62.5–500 μg/mL) for pyrrolidinone-benzenesulfonamide derivatives [1]. CAS 955255-01-3, as an unsubstituted benzenesulfonamide variant, serves as a control compound for elucidating the contribution of sulfonamide ring substitution to antimicrobial potency in whole-cell screening campaigns.

Quote Request

Request a Quote for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.